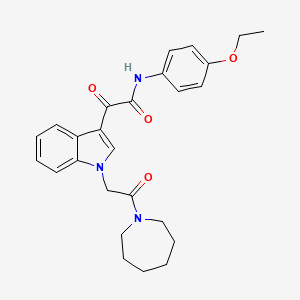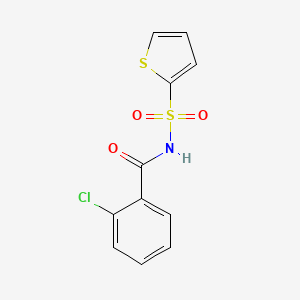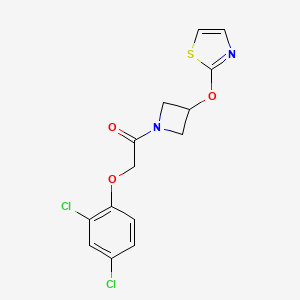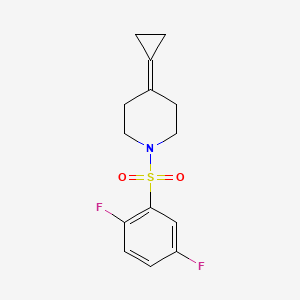![molecular formula C16H14ClN5OS B2379088 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 811470-20-9](/img/structure/B2379088.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide, also known as ACT-335827, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of derivatives similar to "2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide" involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structural assignment of these compounds is confirmed through various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. Such methods are essential for determining the chemical structure and purity of synthesized compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Applications
The antimicrobial potential of compounds related to "this compound" has been extensively studied. These compounds exhibit a wide range of activities against bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents. For instance, sulfanilamide derivatives have been synthesized and characterized, demonstrating various levels of antibacterial and antifungal activities (Lahtinen et al., 2014).
Antitumor Activity
The antitumor activity of certain derivatives has also been evaluated. For example, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized, showcasing considerable anticancer activity against a variety of cancer cell lines. This suggests the potential of such compounds in the development of new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Pharmacological Potential
The pharmacological potential of these compounds extends beyond antimicrobial and antitumor activities. They have been explored for their inhibitory effects on various enzymes, suggesting potential applications in treating diseases where enzyme modulation is beneficial. The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the ongoing efforts to improve the drug-like properties of these compounds for therapeutic use (Shukla et al., 2012).
Mechanism of Action
Target of Action
The compound contains a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol moiety, which is known to be used in the synthesis of various organic compounds . .
Mode of Action
Triazole derivatives are known to interact with their targets through hydrogen bonding, which can lead to changes in the target’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMUXAUXGQUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)


![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
![6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline](/img/structure/B2379024.png)
![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)
